(S)-(+)-2-Methylbutyronitrile

CAS No.: 25570-03-0

Cat. No.: VC8094261

Molecular Formula: C5H9N

Molecular Weight: 83.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25570-03-0 |

|---|---|

| Molecular Formula | C5H9N |

| Molecular Weight | 83.13 g/mol |

| IUPAC Name | (2S)-2-methylbutanenitrile |

| Standard InChI | InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3/t5-/m0/s1 |

| Standard InChI Key | RCEJCSULJQNRQQ-YFKPBYRVSA-N |

| Isomeric SMILES | CC[C@H](C)C#N |

| SMILES | CCC(C)C#N |

| Canonical SMILES | CCC(C)C#N |

Introduction

Chemical Structure and Properties

Molecular Structure and Sterechemistry

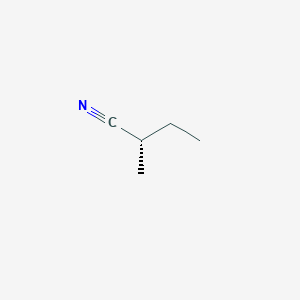

*(S)-(+)-2-Methylbutyronitrile features a branched butane backbone with a nitrile (-C≡N) group and a methyl substituent at the second carbon (C2). The (S) configuration denotes the spatial arrangement of substituents around the chiral center, adhering to the Cahn-Ingold-Prelog priority rules . Its IUPAC name is 2-methylbutanenitrile, and it is also known as sec-butyl cyanide or 2-cyanobutane .

Table 1: Key Physical Properties

Spectroscopic and Thermodynamic Data

The compound’s nitrile group exhibits a characteristic absorption band at ~2240 cm⁻¹ in IR spectroscopy. In NMR, the methyl protons adjacent to the chiral center resonate around δ 1.5–2.5 ppm . Thermodynamic properties include a standard enthalpy of formation (ΔfH°) of -40.03 kJ/mol and a vaporization enthalpy (ΔvapH°) of 42.47 kJ/mol .

Synthesis Methods

Chemical Synthesis

Two primary routes dominate industrial and laboratory production:

Table 2: Synthesis Routes for (S)-(+)-2-Methylbutyronitrile

The cyanohydrin method involves reacting acetone cyanohydrin with hydrazine to form a substituted dialkylhydrazine, followed by oxidation with chlorine gas to yield the azo compound. Subsequent asymmetric reduction or resolution is required to isolate the (S)-enantiomer .

Biocatalytic Synthesis

Rhodococcus rhodochrous NCIMB 11216 has been employed for asymmetric hydrolysis of racemic 2-methylbutyronitrile, achieving enantiomeric excess (ee) >95% under optimized conditions . This enzymatic approach avoids harsh chemical conditions and enhances sustainability.

Applications

Pharmaceutical Intermediates

*(S)-(+)-2-Methylbutyronitrile serves as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling the formation of β-blockers, antihypertensives, and anticancer agents . For example, it is a precursor in the synthesis of sec-butylamine derivatives used in CNS drugs .

Flavor and Fragrance Industry

The compound’s nitrile group imparts a sweet, fruity aroma, making it valuable in perfumery and food additives. It is used to synthesize fragrance molecules such as sec-butyl esters and aldehydes, contributing to citrus or green notes in formulations .

Polymer Chemistry

In radical polymerization, derivatives like 2,2'-azobis(2-methylbutyronitrile) (AMBN) act as initiators for vinyl monomers (e.g., methyl methacrylate). AMBN’s thermal decomposition at 68°C generates stable radicals, enabling controlled polymerization and high-purity polymers like PMMA .

Analytical Chemistry

| Hazard | Classification | Risk Code | Source |

|---|---|---|---|

| Flammability | Flash point: 24°C | R10 | |

| Toxicity | Harmful if inhaled/swallowed | R20/21/22 | |

| Storage | Stable at 2–8°C, light-resistant | - |

Decomposition and Stability

The compound decomposes exothermically above 45°C, releasing nitrogen gas. Proper storage in airtight containers at <15°C is critical to prevent degradation .

Case Studies and Research Highlights

Enzymatic Resolution of Racemic Mixtures

Rhodococcus rhodochrous NCIMB 11216 hydrolyzes racemic 2-methylbutyronitrile to R-configured carboxylic acid, leaving the S-enantiomer as a residue. This method achieves >95% ee and is scalable for industrial use .

Polymerization Studies

AMBN initiates the polymerization of methyl methacrylate with controlled molecular weight (Mₙ ~100,000 Da) and low polydispersity (PDI <1.5). This is attributed to its stable radical intermediates and compatibility with nonpolar solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume